molecular formula C17H15N3O B3539386 N-(4-methylphenyl)-N'-8-quinolinylurea

N-(4-methylphenyl)-N'-8-quinolinylurea

Cat. No.: B3539386
M. Wt: 277.32 g/mol
InChI Key: HKQOTAHBAMTMPA-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-N’-8-quinolinylurea” is a chemical compound that likely contains a urea group (-NH-CO-NH-) linking a 4-methylphenyl group (a benzene ring with a methyl group at the 4th position) and an 8-quinolinyl group (a quinoline ring system). The exact properties and uses of this specific compound aren’t available in my current knowledge base .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like acylation, where an acyl group is introduced into a molecule . The exact synthesis process for “N-(4-methylphenyl)-N’-8-quinolinylurea” would depend on various factors including the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound like “N-(4-methylphenyl)-N’-8-quinolinylurea” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving a compound like “N-(4-methylphenyl)-N’-8-quinolinylurea” could be studied using various analytical techniques. These might include spectroscopic methods, chromatographic techniques, or electrochemical analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-methylphenyl)-N’-8-quinolinylurea” can be determined using various experimental and computational methods. These might include measurements of melting point, solubility, and spectroscopic properties .

Mechanism of Action

The mechanism of action of a compound like “N-(4-methylphenyl)-N’-8-quinolinylurea” would depend on its intended use. For instance, if it were a drug, its mechanism of action might involve interaction with specific biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with a compound like “N-(4-methylphenyl)-N’-8-quinolinylurea” would be determined through toxicological studies and safety assessments .

Future Directions

The future directions for research on a compound like “N-(4-methylphenyl)-N’-8-quinolinylurea” could include further studies to elucidate its properties, potential applications, and safety profile .

Properties

IUPAC Name

1-(4-methylphenyl)-3-quinolin-8-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-7-9-14(10-8-12)19-17(21)20-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQOTAHBAMTMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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